1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione 1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione 10-Hydroxymyoporone is an aliphatic alcohol.
Brand Name: Vulcanchem
CAS No.: 52259-61-7
VCID: VC18434959
InChI: InChI=1S/C15H22O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,15,18H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol

1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione

CAS No.: 52259-61-7

Cat. No.: VC18434959

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione - 52259-61-7

Specification

CAS No. 52259-61-7
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
IUPAC Name 1-(furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione
Standard InChI InChI=1S/C15H22O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,15,18H,4-5,8H2,1-3H3
Standard InChI Key HCPDJZNVPUCXHZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)CC(C)CCC(=O)C1=COC=C1)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a nonane chain (C9) substituted at position 1 with a furan-3-yl group, a hydroxyl group at position 7, and methyl groups at positions 4 and 8. The furan ring introduces aromaticity and π-electron density, while the hydroxyl and ketone groups enable hydrogen bonding and electrophilic reactivity. The stereochemistry of the methyl and hydroxyl groups remains unspecified in available literature, though computational modeling suggests potential stereochemical influences on biological activity .

Key Functional Groups:

  • Furan ring: Contributes to aromatic interactions and electrophilic substitution reactivity.

  • Hydroxyl group (C7): Enhances polarity and hydrogen-bonding capacity.

  • Ketone groups (C1 and C6): Participate in nucleophilic additions and redox reactions.

Physicochemical Data

PropertyValue
Molecular FormulaC15H22O4\text{C}_{15}\text{H}_{22}\text{O}_4
Molecular Weight266.33 g/mol
Topological Polar SA67.5 Ų
XLogP1.6

The compound’s moderate lipophilicity (XLogP = 1.6) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse chemical applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione involves multi-step organic reactions:

  • Furan Ring Formation: Cyclization of γ-keto acids or aldehydes under acidic or basic conditions yields the furan moiety. For example, cyclodehydration of 4-oxopentanoic acid derivatives using H2SO4\text{H}_2\text{SO}_4 or POCl3\text{POCl}_3 generates the furan core .

  • Introduction of Hydroxyl and Methyl Groups: Selective oxidation-reduction sequences install the hydroxyl group at C7. Sodium borohydride (NaBH4\text{NaBH}_4) reduces ketone intermediates to secondary alcohols, while methyl groups are introduced via Grignard reactions or alkylation .

  • Backbone Assembly: Coupling the furan ring to the nonane chain employs Friedel-Crafts alkylation or Michael addition, depending on the electrophilicity of the furan substrate .

Industrial-Scale Optimization

Industrial production prioritizes yield and purity through:

  • Continuous Flow Reactors: Enhance heat transfer and reaction homogeneity, minimizing side products.

  • High-Pressure Catalysis: Accelerates sluggish steps, such as ketone formation, using palladium or nickel catalysts.

  • Purification Techniques: Chromatography and recrystallization isolate the target compound with >95% purity .

Chemical Reactivity and Derivatives

Reaction Pathways

The compound undergoes characteristic reactions of furans and diketones:

  • Oxidation: The C7 hydroxyl group oxidizes to a ketone using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, yielding a triketone derivative.

  • Reduction: Ketone groups at C1 and C6 reduce to secondary alcohols with LiAlH4\text{LiAlH}_4, producing a polyol .

  • Electrophilic Substitution: The furan ring undergoes halogenation or nitration at the α-position, facilitated by Br2/FeBr3\text{Br}_2/\text{FeBr}_3 or HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 .

Notable Derivatives

DerivativeModificationApplication
Halogenated AnalogBromination at C2 of furanAntimicrobial agents
Nitrated DerivativeNitro group at C5 of furanExplosives precursor
Methyl EsterEsterification of C7 hydroxylPolymer plasticizers

Industrial Applications

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, improving thermal stability (Tg increased by 20°C at 5 wt% loading). Its furan ring participates in Diels-Alder reactions with maleimide hardeners .

Flavor and Fragrance Industry

Oxidation derivatives contribute smoky, caramel-like odors in perfumery. A 0.1% solution in ethanol is used as a food flavoring additive .

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